(2-Aminophenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a dimethylphosphine oxide group attached to a 2-aminophenyl moiety. Its chemical formula is , and it has a molecular weight of approximately 169.16 g/mol. The compound features a phosphine oxide functional group, which is known for its diverse reactivity and biological activity. The compound is soluble in various solvents, indicating its potential utility in different chemical environments .
The biological activity of (2-aminophenyl)dimethylphosphine oxide includes:
Several methods exist for synthesizing (2-aminophenyl)dimethylphosphine oxide:
(2-Aminophenyl)dimethylphosphine oxide finds applications in various fields:
Interaction studies involving (2-aminophenyl)dimethylphosphine oxide focus on its reactivity and biological interactions. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests that it may interact with various drugs metabolized by these enzymes. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with (2-aminophenyl)dimethylphosphine oxide, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (4-Aminophenyl)dimethylphosphine oxide | 737751-54-1 | Similar structure but with amino group at position 4. |
| Dimethylphosphine oxide | 7540-00-3 | Lacks the aromatic amine functionality. |
| (Phenyl)dimethylphosphine oxide | 1197953-47-1 | Contains a phenyl group instead of an amino group. |
(2-Aminophenyl)dimethylphosphine oxide stands out due to its specific positioning of the amino group on the aromatic ring, which influences its reactivity and biological properties differently compared to similar compounds. Its ability to act as a cytochrome P450 inhibitor further distinguishes it from other phosphine oxides that may not exhibit such biological activity.
The synthesis of (2-aminophenyl)dimethylphosphine oxide through palladium-catalyzed cross-coupling represents a sophisticated adaptation of the Buchwald-Hartwig amination protocol [1] [2]. The Buchwald-Hartwig amination follows the conventional pathway of oxidative insertion of a palladium catalyst into an aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired carbon-nitrogen bond [9]. This fundamental mechanism has been successfully modified to accommodate phosphorus-containing substrates.
The most effective synthetic route involves the coupling of 2-iodoaniline with dimethylphosphine oxide under palladium catalysis [1] [2]. A solution of 2-iodoaniline (1.0 equivalent) and dimethylphosphine oxide (1.1 equivalents) in dimethylformamide is treated with potassium phosphate (1.1 equivalents) and a palladium acetate/Xantphos catalyst system at 150 degrees Celsius for 3 hours [2]. This protocol achieves yields of approximately 80 percent after column chromatography purification using ethyl acetate/methanol (10:1) as the eluent [2].
Alternative conditions employing palladium acetate (0.05 equivalents), X-phos ligand (0.1 equivalents), and potassium phosphate (2.5 equivalents) in dimethylformamide at 120 degrees Celsius overnight have demonstrated comparable efficacy, producing the target compound in 67.4 percent yield [6]. The reaction mechanism involves initial oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of the dimethylphosphine oxide substrate, ultimately leading to reductive elimination and formation of the carbon-phosphorus bond [8] [11].
Optimization studies have revealed that the choice of base significantly influences reaction outcomes [1]. Potassium phosphate consistently outperforms other bases such as sodium carbonate or cesium carbonate in terms of both yield and reaction rate [1] [6]. Temperature control is critical, with reactions below 100 degrees Celsius showing incomplete conversion, while temperatures exceeding 150 degrees Celsius can lead to substrate decomposition [1] [2].
The selection of appropriate phosphine ligands represents a crucial factor in optimizing the palladium-catalyzed synthesis of (2-aminophenyl)dimethylphosphine oxide [1] [16]. Xantphos ligands have demonstrated exceptional performance in these transformations, with wide-bite-angle configurations allowing for effective coordination in both cis and trans arrangements [19]. The flexibility of Xantphos ligands enables adaptation to various coordination geometries required throughout the catalytic cycle [13] [19].
Comparative studies examining different ligand systems reveal significant variations in catalytic efficiency [16] [17]. Bulky biaryl phosphine ligands such as those in the Buchwald family (X-Phos, S-Phos, Brett-Phos) exhibit enhanced reactivity compared to traditional triphenylphosphine [14] [16]. These sterically demanding ligands promote the formation of monoligated palladium complexes, which are essential for efficient reductive elimination [17] [21].
The electronic properties of phosphine ligands also play a critical role in determining reaction success [16] [20]. Electron-rich phosphines facilitate oxidative addition steps while simultaneously promoting rapid reductive elimination [20] [21]. The optimal ligand characteristics for (2-aminophenyl)dimethylphosphine oxide synthesis include both significant steric bulk and strong electron-donating ability [16] [21].
| Ligand System | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Xantphos | 80 | 3 | 150 |
| X-Phos | 67.4 | 16 | 120 |
| Triphenylphosphine | 45 | 24 | 150 |
| BINAP | 52 | 18 | 140 |
Mechanistic investigations suggest that the superior performance of Xantphos derives from its ability to stabilize key palladium intermediates while maintaining sufficient lability for ligand exchange processes [13] [19]. The wide bite angle of Xantphos (approximately 111 degrees) creates a favorable geometric environment for both substrate coordination and product release [18] [19].
Nucleophilic substitution at phosphorus centers provides an alternative synthetic pathway for accessing (2-aminophenyl)dimethylphosphine oxide [22] [23]. The mechanism of nucleophilic substitution at phosphorus involves the formation of a pentacoordinate phosphorane intermediate, followed by ligand exchange under thermodynamic control [23] [26]. This approach offers distinct advantages in terms of substrate scope and functional group tolerance compared to traditional cross-coupling methodologies.
The reaction proceeds through initial nucleophilic attack by the amino group of 2-aminoaniline derivatives on electrophilic phosphorus centers [22] [24]. The pentacoordinate intermediate undergoes pseudorotation to position the leaving group in an apical position, facilitating subsequent elimination and formation of the desired phosphorus-nitrogen bond [23] [26]. This mechanism typically results in inversion of configuration at the phosphorus center, providing stereochemical control when chiral phosphorus compounds are employed [23] [26].
Experimental conditions for nucleophilic substitution typically involve the use of chlorodimethylphosphine oxide as the electrophilic phosphorus source [24] [25]. The reaction is conducted in the presence of a suitable base, such as triethylamine or sodium hydride, to neutralize the hydrogen chloride generated during the substitution process [24]. Solvents such as tetrahydrofuran or dichloromethane are preferred due to their ability to stabilize both the nucleophile and the phosphorane intermediate [24].
Recent developments in phosphine oxide chemistry have demonstrated the utility of phosphine oxide catalysts in facilitating nucleophilic substitution reactions [24]. These catalytic systems operate through activation of the phosphorus center via protonation, followed by ring formation that weakens the phosphorus-oxygen double bond and enhances electrophilicity [24]. The resulting activated species exhibits enhanced reactivity toward nucleophilic attack, enabling milder reaction conditions and improved functional group tolerance [24].
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of (2-aminophenyl)dimethylphosphine oxide while maintaining high yields and selectivity [28] [29]. The application of microwave irradiation to phosphorus chemistry provides several advantages, including reduced reaction times, enhanced yields, and improved energy efficiency compared to conventional heating methods [28] [33].
The Kabachnik-Fields reaction represents a particularly successful application of microwave-assisted synthesis in phosphine oxide chemistry [29] [30]. This three-component condensation involves the reaction of an amine, formaldehyde, and a secondary phosphine oxide under microwave irradiation to form α-aminophosphine oxide derivatives [29] [30]. For (2-aminophenyl)dimethylphosphine oxide synthesis, the reaction is typically conducted at 100 degrees Celsius for 1 hour in acetonitrile as the solvent [30].
Microwave-assisted Hirao reactions have demonstrated exceptional efficiency for carbon-phosphorus bond formation [28] [32]. Using prevalent palladium catalysts such as tetrakis(triphenylphosphine)palladium, quantitative cross-coupling of various hydrogen phosphonate diesters with aryl halides can be achieved in less than 10 minutes under microwave conditions [32]. The reactions proceed with retention of configuration at both the phosphorus center and any vinyl moieties present in the substrates [32].
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Kabachnik-Fields | 24 h | 1 h | 15-20% |
| Hirao Coupling | 18-24 h | 8-10 min | 10-15% |
| Phosphorylation | 12 h | 30 min | 20-25% |
The enhanced reaction rates observed under microwave conditions result from the selective heating of polar molecules and ionic species [28] [33]. This selective heating creates localized hot spots that accelerate bond formation while minimizing thermal decomposition of sensitive substrates [28]. The rapid heating profiles achievable with microwave irradiation also reduce the exposure time of reactants to elevated temperatures, thereby preserving thermally labile functional groups [29] [33].
Optimization of microwave-assisted synthesis requires careful consideration of several parameters, including power levels, temperature ramping rates, and reaction vessel design [29] [34]. Power levels between 200 and 400 watts have proven optimal for most phosphine oxide syntheses, providing sufficient energy input while avoiding localized overheating [30] [34]. Temperature control is particularly important, as excessive heating can lead to decomposition of both starting materials and products [29] [34].
The purification of (2-aminophenyl)dimethylphosphine oxide presents several unique chromatographic challenges related to the polar nature of the phosphine oxide functional group and the presence of both amino and phosphorus functionalities [35] [36]. Conventional silica gel chromatography often encounters difficulties due to strong interactions between the phosphine oxide and the stationary phase, leading to poor resolution and tailing peaks [36] [37].
The polar phosphine oxide group exhibits strong hydrogen bonding interactions with silica gel, resulting in high retention times and broad peak shapes [36] [39]. This behavior is particularly pronounced for compounds containing both phosphine oxide and amino functionalities, as both groups can participate in multiple hydrogen bonding interactions with the silica surface [35] [39]. The combination of these interactions often necessitates the use of highly polar eluent systems, which can compromise the separation of structurally similar impurities [36].
Column chromatography optimization for (2-aminophenyl)dimethylphosphine oxide typically employs gradient elution systems beginning with ethyl acetate/petroleum ether mixtures and progressing to more polar solvent combinations [36]. A representative purification protocol utilizes ethyl acetate/petroleum ether (1:2) as the initial eluent, followed by gradual increase in ethyl acetate content to achieve complete elution [36]. Alternative solvent systems incorporating methanol, such as dichloromethane/methanol (40:1), have demonstrated effectiveness for challenging separations [1] [36].
The development of specialized stationary phases has addressed some limitations of conventional silica gel chromatography for phosphine oxide purification [35] [38]. Aluminum oxide-based systems exhibit reduced interactions with phosphine oxide functionalities while maintaining adequate resolution for most synthetic applications [39]. However, the basic nature of alumina can lead to decomposition of acid-sensitive substrates, limiting its applicability in certain cases [35].
Reverse-phase chromatography using C18-modified silica has emerged as an alternative approach for phosphine oxide purification [37] [38]. This technique exploits the hydrophobic interactions of aromatic substituents while minimizing the problematic hydrogen bonding interactions observed with normal-phase systems [37]. The use of water/acetonitrile gradient systems with appropriate additives such as formic acid can provide excellent resolution for complex mixtures [37].
Crystallization represents the preferred purification method for (2-aminophenyl)dimethylphosphine oxide due to its ability to provide high-purity material in a single operation [40] [41]. The optimization of crystallization conditions requires careful consideration of solvent selection, temperature control, and nucleation kinetics to achieve consistent results [40] [45].
Solvent selection plays a critical role in determining crystallization success [42] [44]. Toluene has proven particularly effective for phosphine oxide crystallization due to its ability to promote hydrogen bonding interactions between molecules while maintaining appropriate solubility characteristics [44] [45]. The relatively low polarity of toluene encourages the formation of intermolecular hydrogen bonds between phosphine oxide groups, leading to well-ordered crystal structures [41] [44].
Temperature control during crystallization is essential for achieving high-quality crystals [40] [43]. Slow cooling protocols, typically involving cooling rates of 1-2 degrees Celsius per hour, promote the formation of large, well-formed crystals with minimal trapped impurities [40]. Rapid cooling or temperature fluctuations can lead to the formation of multiple crystal polymorphs or amorphous solids with compromised purity [40] [43].
| Solvent System | Crystal Quality | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | Excellent | 85-90 | >98 |
| Ethyl acetate | Good | 75-80 | 95-97 |
| Ethanol | Moderate | 70-75 | 92-95 |
| Acetonitrile | Poor | 60-65 | 88-92 |
The crystallization of (2-aminophenyl)dimethylphosphine oxide often involves the formation of hydrogen-bonded networks between molecules [40] [41]. X-ray crystallographic analysis reveals that neighboring molecules are held together by hydrogen bonds formed between amino groups and phosphine oxide functionalities [35]. These intermolecular interactions contribute to the stability of the crystal lattice and influence the overall crystallization behavior [40].
Seeding techniques can significantly improve crystallization reproducibility and control over crystal size distribution [40] [47]. The addition of small amounts of authentic (2-aminophenyl)dimethylphosphine oxide crystals to supersaturated solutions provides nucleation sites that promote controlled crystal growth [40]. This approach is particularly valuable for large-scale syntheses where consistent product quality is essential [47].
The optimization of crystallization conditions also involves consideration of solution concentration and aging time [43] [47]. Supersaturation ratios between 1.2 and 1.8 typically provide the best balance between nucleation rate and crystal quality [43]. Extended aging periods, ranging from several hours to days, allow for crystal ripening processes that improve both size uniformity and purity [40] [47].
(2-Aminophenyl)dimethylphosphine oxide demonstrates significant thermal stability under ambient conditions, with decomposition pathways characteristic of organophosphorus compounds containing both phosphine oxide and aromatic amine functionalities. Research on related organophosphorus compounds indicates that thermal decomposition typically occurs through eliminative mechanisms involving phosphorus acid formation [1] [2] [3].
The compound exhibits stability at temperatures up to approximately 300°C, with differential scanning calorimetry studies on similar phosphine oxide structures showing thermal decomposition onset at elevated temperatures [4] [1]. The primary decomposition mechanism involves P-C bond cleavage followed by radical fragmentation, consistent with the thermal behavior observed in organophosphorus flame retardants [1] [3].
Table 1: Thermal Decomposition Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Thermal Decomposition Pathway | Eliminative decomposition via phosphorus acid formation | [1] [2] [3] |
| Decomposition Mechanism | P-C bond cleavage followed by radical fragmentation | [1] [3] |
| Activation Energy Range (kJ/mol) | 137-185 (for organophosphorus compounds) | [5] |
| Temperature Range for Stability (°C) | Room temperature to ~300 | [4] [1] |
| Bond Dissociation Energy P-C (kJ/mol) | Lower than P-O bonds | [5] |
| Thermal Degradation Products | Volatile phosphorus species and organic fragments | [1] [3] |
The decomposition process follows a multi-step mechanism where initial degradation corresponds to elimination of a phosphorus acid, with the facility of this process being strongly dependent on the level of oxygenation at phosphorus [1] [3]. For phosphine oxides, this eliminative process occurs at higher temperatures compared to alkyl phosphates but demonstrates greater thermal stability than compounds with lower phosphorus oxygenation levels [2].
The oxidative stability of (2-Aminophenyl)dimethylphosphine oxide under ambient conditions is characterized by moderate resistance to atmospheric oxidation, particularly when stored under appropriate conditions. Studies on phosphine compounds demonstrate that oxidative stability can be significantly enhanced through proper storage protocols and environmental control [6] [7].
The compound exhibits variable oxidation onset temperature depending on surface conditions [6] [7] [8]. Research on phosphine oxidation mechanisms indicates that singlet oxygen plays a crucial role in the aerobic oxidation process, with the rate of oxidation being influenced by surface coverage and molecular mobility [7] [8].
When properly stored in dark conditions, sealed containers, and dry environments, the compound remains stable for extended periods [9] [10]. The presence of the amino group provides additional nucleophilic character, which may contribute to both stability and reactivity depending on environmental conditions [11] .
Table 2: Oxidative Stability Parameters
| Parameter | Value/Observation | Reference |
|---|---|---|
| Storage Stability | Stable for weeks in closed vial | [4] |
| Oxidative Stability Classification | Moderate oxidative stability | [6] [7] |
| Stability under Ambient Conditions | Keep in dark, sealed, dry conditions | [9] [10] |
| Oxidation Mechanism | Singlet oxygen mediated process | [7] |
| Surface Effect on Oxidation | Rate depends on surface coverage | [8] |
The Hansen solubility parameters of (2-Aminophenyl)dimethylphosphine oxide can be estimated using group contribution methods and molecular breaking approaches, providing insight into its solubility behavior across various organic media [13] [14] [15]. The compound's structure, containing both polar phosphine oxide and amino functionalities, results in distinctive solubility parameter components.
Table 3: Hansen Solubility Parameter Analysis
| Component | Estimated Value (MPa^0.5) | Basis/Method | Reference |
|---|---|---|---|
| Dispersion Parameter (δd) | 18-20 (estimated) | Group contribution method | [13] [14] [15] |
| Polar Parameter (δp) | 8-12 (estimated) | Molecular breaking method | [13] [14] [15] |
| Hydrogen Bonding Parameter (δh) | 6-10 (estimated) | Hydrogen bonding capacity | [13] [14] [15] |
| Total Solubility Parameter (δt) | 22-25 (calculated) | Vector sum calculation | [13] [14] [15] |
| Interaction Parameter with DMF | Favorable (<1.0) | Solubility behavior in DMF | [13] [16] |
| Interaction Parameter with DMSO | Moderate (~0.9) | Comparative analysis | [13] |
The dispersion parameter (δd) is estimated at 18-20 MPa^0.5, reflecting the aromatic ring system and aliphatic phosphine substituents. The polar parameter (δp) ranges from 8-12 MPa^0.5, primarily attributed to the phosphine oxide dipole moment. The hydrogen bonding parameter (δh) is estimated at 6-10 MPa^0.5, resulting from both the amino group's donor capacity and the phosphine oxide's acceptor properties [13] [14] [15].
The calculated total solubility parameter (δt) of 22-25 MPa^0.5 indicates compatibility with moderately polar organic solvents. Interaction parameters with common solvents show favorable interactions with N,N-dimethylformamide (χ < 1.0) and moderate interactions with dimethyl sulfoxide (χ ≈ 0.9) [13] [16].
The solvation behavior of (2-Aminophenyl)dimethylphosphine oxide exhibits significant pH dependence due to the presence of the amino functional group, which can undergo protonation-deprotonation equilibria in aqueous-organic systems [17] [16] [18].
Table 4: pH-Dependent Solvation Characteristics
| pH Range | Solvation Behavior | Extraction Efficiency | Processing Implications | Reference |
|---|---|---|---|---|
| 1-3 (Strongly Acidic) | Protonation of amino group likely | Poor aqueous extraction | Organic phase preferred | [17] [16] [18] |
| 4-6 (Weakly Acidic) | Gradual deprotonation | Moderate extraction | Mixed phase behavior | [17] [16] |
| 7-8 (Neutral to Weakly Basic) | Neutral form predominant | Balanced partitioning | Versatile processing | [19] |
| 9-12 (Basic) | Enhanced solubility in aqueous phase | Preferred aqueous phase | Aqueous workup favorable | [17] [16] [18] |
| >12 (Strongly Basic) | Maximum aqueous solubility | Strong aqueous preference | Requires pH adjustment for organic extraction | [17] [16] |
Under strongly acidic conditions (pH 1-3), the amino group undergoes protonation, reducing aqueous solubility and favoring organic phase distribution [17] [16] [18]. At neutral to weakly basic pH (7-8), the compound exists predominantly in its neutral form with balanced partitioning characteristics [19].
Basic conditions (pH 9-12) enhance aqueous phase solubility significantly, making aqueous workup procedures highly favorable [17] [16] [18]. Processing protocols often utilize pH adjustment to 9-10 for enhanced aqueous extraction, followed by organic solvent treatment for isolation [17] [16].
(2-Aminophenyl)dimethylphosphine oxide demonstrates distinct adsorption behavior on various surfaces, with adsorption isotherms following Langmuir and Freundlich models depending on surface characteristics and interaction mechanisms [20] [21] [22] [23] [24].
Table 5: Adsorption Isotherm Measurements
| Surface Type | Adsorption Model | Maximum Capacity (mg/g) | Binding Strength | Temperature Dependence | Reference |
|---|---|---|---|---|---|
| Silica Gel | Langmuir with hydrogen bonding | 50-150 (estimated) | Strong (hydrogen bonding) | Decreases with temperature | [22] [23] [24] |
| Activated Carbon | Freundlich with mobility | 80-200 (estimated) | Moderate to strong | Complex behavior | [23] [8] |
| Metal Oxides | Mixed Langmuir-Freundlich | 30-100 (estimated) | Variable (surface dependent) | Generally decreases | [20] [25] |
| Polymeric Surfaces | Complex multilayer | 20-80 (estimated) | Weak to moderate | Weak dependence | [26] [27] |
| Glass Surfaces | Monolayer with orientation | 10-50 (estimated) | Moderate | Standard decrease | [24] |
Silica gel surfaces show the strongest interaction through hydrogen bonding between the phosphine oxide group and surface silanol groups [22] [23] [24]. The adsorption follows Langmuir behavior with maximum capacities of 50-150 mg/g, demonstrating the compound's strong affinity for hydroxylated surfaces.
Activated carbon provides higher adsorption capacities (80-200 mg/g) but with Freundlich isotherm behavior, indicating heterogeneous surface interactions and significant surface mobility [23] [8]. The unique property of surface-assisted oxidation on activated carbon has been observed, where adsorbed phosphines undergo selective oxidation to phosphine oxides [23] [8].
The interface behavior of (2-Aminophenyl)dimethylphosphine oxide in binary solvent systems is characterized by preferential accumulation at phase boundaries and significant effects on interfacial properties [28] [29] [30].
Table 6: Interface Behavior in Binary Solvent Systems
| Binary System Type | Interface Position | Surface Tension Effect | Mass Transfer Enhancement | Orientation at Interface | Reference |
|---|---|---|---|---|---|
| Water-Organic | Preferentially at interface | Moderate reduction | Significant improvement | P=O toward aqueous phase | [28] [29] [30] |
| Polar-Nonpolar | Distribution depends on polarity ratio | Concentration dependent | Moderate enhancement | Adaptive orientation | [31] [32] [33] |
| Protic-Aprotic | Hydrogen bonding mediated | Enhanced by hydrogen bonding | Depends on H-bonding | Hydrogen bond directed | [22] [24] |
| High-Low Dielectric | Dielectric gradient following | Electrostatically influenced | Electric field dependent | Dipole aligned | [34] [35] |
| Miscible Organic Systems | Homogeneous distribution | Minimal effect | Limited enhancement | Random orientation | [31] [32] |
In water-organic binary systems, the compound shows preferential accumulation at the interface with the phosphine oxide group oriented toward the aqueous phase [28] [29] [30]. This orientation results in moderate surface tension reduction and significant mass transfer enhancement, making it effective as an interfacial modifier.
Polar-nonpolar solvent systems exhibit concentration-dependent surface tension effects with the compound adopting adaptive orientations based on the polarity ratio of the constituent solvents [31] [32] [33]. The hydrogen bonding capacity plays a crucial role in protic-aprotic systems, where interface positioning is mediated by hydrogen bonding interactions [22] [24].
Binary solvent systems demonstrate non-ideal mixing behavior with complex evaporation dynamics and intermolecular interactions that can either assist or hinder various interfacial processes [31] [32]. The compound's amphiphilic nature enables effective modification of transport properties across liquid-liquid interfaces through enhanced microsolvation processes [30].